Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with β-keto esters under acidic or basic conditions, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical transformations, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22ClN3O5S |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H22ClN3O5S/c1-32-23(29)21-19(13-5-7-14(24)8-6-13)20-17(3-2-4-18(20)28)27(22(21)25)15-9-11-16(12-10-15)33(26,30)31/h5-12,19H,2-4,25H2,1H3,(H2,26,30,31) |
InChI Key |
LQVQZWVWGLBZIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
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